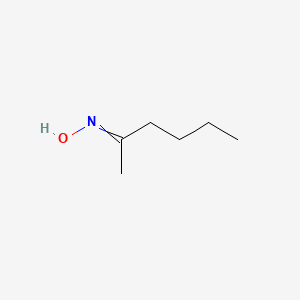

Hexan-2-one oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-hexan-2-ylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-4-5-6(2)7-8/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXCGIRATPOBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5577-48-0 | |

| Record name | Butyl methyl ketone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexan-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Hexan-2-one Oxime for Researchers, Scientists, and Drug Development Professionals

Introduction to Hexan-2-one Oxime and its Isomerism

This compound, with the chemical formula C₆H₁₃NO, is a ketoxime formed from the reaction of hexan-2-one and hydroxylamine. The core of its stereochemistry lies in the carbon-nitrogen double bond (C=N), which, due to restricted rotation, gives rise to geometric isomerism.[1][2] The presence of two different alkyl substituents on the imine carbon—a methyl group and a butyl group—results in the existence of two distinct geometric isomers: (E) and (Z)-Hexan-2-one oxime.[2][3]

The nomenclature of these isomers is based on the Cahn-Ingold-Prelog priority rules applied to the groups attached to the C=N double bond. For this compound, the butyl group has a higher priority than the methyl group. The hydroxyl (-OH) group is compared to the lone pair on the nitrogen atom.

-

(E) -This compound : The higher priority groups (butyl and hydroxyl) are on the opposite sides of the C=N double bond.

-

(Z) -This compound : The higher priority groups (butyl and hydroxyl) are on the same side of the C=N double bond.

The stereochemical configuration of oximes can significantly influence their physical, chemical, and biological properties, a critical consideration in drug development where specific isomers may exhibit desired therapeutic effects while others may be inactive or even toxic.[4][5]

Caption: Geometric isomers of this compound.

Physicochemical Properties

Specific experimental data for the individual (E) and (Z) isomers of this compound are not available. The following table summarizes the computed physicochemical properties for the mixture of isomers.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [6] |

| Molecular Weight | 115.17 g/mol | [6] |

| XLogP3 | 1.6 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Exact Mass | 115.099714038 Da | [6] |

| Topological Polar Surface Area | 32.6 Ų | [6] |

| Heavy Atom Count | 8 | [6] |

| Complexity | 78.6 | [6] |

| Boiling Point (Predicted) | 505.42 K | [7] |

| Critical Pressure (Predicted) | 3079.57 kPa | [7] |

| Water Solubility (log10WS, Predicted) | -1.15 | [7] |

| Octanol/Water Partition Coefficient (logPoct/wat, Predicted) | 2.027 | [7] |

Experimental Protocols

General Synthesis of this compound (Mixture of Isomers)

The standard method for synthesizing oximes involves the condensation reaction of a ketone with hydroxylamine, typically in the presence of a base.[8] This procedure generally yields a mixture of (E) and (Z) isomers.

Materials:

-

Hexan-2-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or other suitable base

-

Ethanol

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve hydroxylamine hydrochloride in a minimal amount of water.

-

Add a solution of sodium acetate in water to the hydroxylamine hydrochloride solution.

-

To this aqueous solution, add a solution of Hexan-2-one in ethanol.

-

The reaction mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

-

After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent like dichloromethane.

-

The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound as a mixture of (E) and (Z) isomers.

General Methodologies for Isomer Separation

The separation of (E) and (Z) oxime isomers can be challenging due to their similar physical properties. Common laboratory techniques include:

-

Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a particular solvent system. By carefully controlling the temperature and solvent composition, one isomer may preferentially crystallize out of the solution.

-

Column Chromatography: This is a widely used technique for separating isomers.[8] A suitable stationary phase (e.g., silica gel) and a mobile phase with optimized polarity are chosen to achieve differential elution of the (E) and (Z) isomers.

Spectroscopic Characterization of Isomers

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between (E) and (Z) isomers of oximes.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the protons and carbons α to the C=N bond are particularly sensitive to the stereochemistry of the oxime.

-

¹H NMR: The chemical shift of the protons on the carbon atom α to the C=N bond will differ between the (E) and (Z) isomers. Generally, the α-protons that are syn to the hydroxyl group are deshielded and appear at a lower field compared to the α-protons that are anti to the hydroxyl group.

-

¹³C NMR: The chemical shift of the carbon atom α to the C=N bond is also diagnostic. The α-carbon syn to the hydroxyl group is typically shielded and resonates at a higher field (lower ppm) compared to the α-carbon anti to the hydroxyl group.[9]

Expected ¹H and ¹³C NMR Chemical Shift Differences for this compound Isomers:

| Isomer | α-Methyl Group (C1) | α-Methylene Group (C3) |

| ¹H NMR | ¹³C NMR | |

| (E) -This compound (OH is anti to methyl) | Lower Field | Higher Field |

| (Z) -This compound (OH is syn to methyl) | Higher Field | Lower Field |

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. The C=N stretching vibration in oximes typically appears in the region of 1620-1690 cm⁻¹. While the IR spectra of the (E) and (Z) isomers are often very similar, subtle differences in the fingerprint region may be observed.

Workflow for Isomer Synthesis, Separation, and Characterization

Caption: General workflow for the synthesis and analysis of this compound isomers.

Relevance in Drug Development

The stereochemistry of a molecule is a critical determinant of its biological activity. Different isomers can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, metabolism, and toxicity.[4] While no specific biological activities for the isomers of this compound have been reported, the oxime functional group is present in various biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and other therapeutic properties.[5][10] Therefore, the isolation and individual biological evaluation of the (E) and (Z) isomers of this compound and its derivatives are essential steps in any drug discovery and development program.

Conclusion and Future Directions

This compound exists as a pair of (E) and (Z) geometric isomers due to the restricted rotation around the C=N double bond. While general methods for the synthesis, separation, and characterization of oxime isomers are well-established, specific experimental data for the individual isomers of this compound are currently lacking in the scientific literature.

For researchers and professionals in drug development, it is imperative to recognize the potential for significant differences in the biological profiles of these isomers. Future research should focus on the following areas:

-

Development of efficient and scalable methods for the selective synthesis or separation of the individual (E) and (Z) isomers of this compound.

-

Comprehensive spectroscopic and crystallographic characterization of the pure isomers to unequivocally determine their structures.

-

In-depth evaluation of the biological activities of each isomer, including their pharmacological and toxicological profiles.

Such studies will be crucial for unlocking the full potential of this compound and its derivatives in medicinal chemistry and materials science.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. adichemistry.com [adichemistry.com]

- 3. doubtnut.com [doubtnut.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H13NO | CID 96415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hexanone oxime (CAS 5577-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arpgweb.com [arpgweb.com]

An In-depth Technical Guide to the Synthesis of Hexan-2-one Oxime from 2-Hexanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of hexan-2-one oxime, a valuable chemical intermediate, from its parent ketone, 2-hexanone. The document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for professionals in the chemical and pharmaceutical sciences.

Introduction

Oximes are a class of organic compounds characterized by the functional group C=N-OH.[1] They are versatile intermediates in organic synthesis, serving as precursors for amines, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocycles.[1][2] The synthesis of oximes is typically achieved through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[1][3] This guide focuses specifically on the preparation of this compound from 2-hexanone, a reaction of significant interest for its applications in fine chemical synthesis.

Reaction Pathway and Mechanism

The formation of this compound proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-hexanone.[3][4] The reaction is generally carried out using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile.[4][5] The mechanism involves an initial attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by a series of proton transfers and subsequent dehydration to yield the final oxime product.[4][5]

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following tables summarize the physical properties of the key reactants and product, as well as typical reaction outcomes.

Table 1: Physical Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Hexanone | C₆H₁₂O | 100.16[6] | 591-78-6[6] |

| Hydroxylamine HCl | NH₃OHCl | 69.49 | 5470-11-1 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

Table 2: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [7][8][9] |

| Molecular Weight | 115.17 g/mol | [7][10] |

| IUPAC Name | N-hexan-2-ylidenehydroxylamine | [7][9] |

| CAS Number | 5577-48-0 | [7][8][10] |

| XLogP3 | 1.6 | [7] |

| Boiling Point (Predicted) | 505.42 K | [10] |

| LogP (Octanol/Water) | 2.027 - 2.25 | [10][11] |

Table 3: Summary of a Representative Synthesis Method

| Parameter | Value | Reference |

| Method | Solvent-Assisted Mechanochemical Grinding | [12][13] |

| Ketone:NH₂OH·HCl:Base Ratio | 1.0 : 1.2 : 1.2 (molar) | [12] |

| Solvent | Methanol (catalytic amount) | [12] |

| Reaction Time | ~10 minutes | [12] |

| Temperature | Room Temperature | [12] |

| Typical Yield | Good to Excellent (85-90% reported for similar ketones) | [14] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a solvent-assisted mechanochemical procedure, which is noted for its efficiency and reduced solvent usage.[12][13]

4.1 Materials and Reagents

-

2-Hexanone (1.0 mmol, 100.16 mg)

-

Hydroxylamine hydrochloride (1.2 mmol, 83.39 mg)

-

Sodium hydroxide, crushed (1.2 mmol, 48.00 mg)

-

Methanol (0.2 - 0.4 mL)

-

Deionized water

-

Mortar and pestle

-

Thin Layer Chromatography (TLC) plate (silica gel)

4.2 Experimental Procedure

-

Reactant Grinding: In a clean, dry mortar, combine 1.0 mmol of 2-hexanone and 1.2 mmol of hydroxylamine hydrochloride. Grind the mixture thoroughly with a pestle for approximately 2 minutes.[12]

-

Base Addition: Add 1.2 mmol of crushed sodium hydroxide to the mortar.[12]

-

Solvent-Assisted Grinding: Add 0.1-0.2 mL of methanol to the mixture and continue to grind for another 2 minutes at room temperature.[12]

-

Reaction Time: Allow the reaction mixture to stand for 5 minutes.[12]

-

Final Grinding: Add another 0.1-0.2 mL of methanol and grind for a final 2 minutes.[12]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC to confirm the consumption of the starting ketone.[12]

-

Workup and Isolation: Upon completion, transfer the crude mixture to a beaker. Wash the mixture with deionized water to remove inorganic salts (sodium chloride and excess sodium hydroxide).[12]

-

Drying: The resulting solid or oil is separated from the aqueous layer. If solid, it is air-dried. If an oil, it can be extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent evaporated under reduced pressure.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography.

4.3 Characterization

The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:

-

Melting Point: To confirm the formation of a pure product if it is a solid.[12]

-

¹H NMR Spectroscopy: To confirm the molecular structure. The spectrum for a similar compound, 2-pentanone oxime, shows characteristic peaks for the alkyl chain and a broad singlet for the oxime -OH proton.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.[15] HPLC can also be used for analysis.[11]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental procedure.

Caption: A step-by-step workflow for the synthesis of this compound.

References

- 1. byjus.com [byjus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. doubtnut.com [doubtnut.com]

- 4. studylib.net [studylib.net]

- 5. studylib.net [studylib.net]

- 6. 2-Hexanone synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C6H13NO | CID 96415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hexanone oxime [webbook.nist.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. 2-Hexanone oxime (CAS 5577-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 2-Hexanone, oxime | SIELC Technologies [sielc.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Chemistry of Control: A Technical Guide to Oxime Formation with Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of oxime formation, a crucial reaction in synthetic chemistry with significant applications in drug development and bioconjugation. We delve into the core mechanics of the reaction between aldehydes or ketones and hydroxylamine, providing a detailed examination of the reaction mechanism, kinetics, and influencing factors. This guide offers practical experimental protocols and quantitative data to empower researchers in their scientific endeavors.

The Core Reaction: Mechanism of Oxime Formation

The formation of an oxime is a condensation reaction between an aldehyde or a ketone and hydroxylamine (NH₂OH). The reaction proceeds in two main stages: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate to form the oxime.[1][2]

The overall reaction can be summarized as follows:

R¹R²C=O + NH₂OH ⇌ R¹R²C=NOH + H₂O

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

The reaction is reversible and its rate is significantly influenced by the pH of the medium. A weakly acidic environment (typically pH 4-5) is optimal for oxime formation.[3] In highly acidic solutions, the hydroxylamine nucleophile is protonated, reducing its nucleophilicity. Conversely, in basic or neutral solutions, the dehydration of the carbinolamine intermediate is slow.

Below is a diagram illustrating the detailed mechanism of oxime formation.

Figure 1. Mechanism of acid-catalyzed oxime formation.

Kinetics and Influencing Factors

The rate of oxime formation is dependent on several factors, including the structure of the carbonyl compound, the concentration of reactants, temperature, and the presence of catalysts.

Reactivity of Aldehydes and Ketones

Generally, aldehydes react faster than ketones due to less steric hindrance around the carbonyl carbon.[4] Electron-withdrawing groups on the aldehyde or ketone can increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. Conversely, electron-donating groups can decrease the reaction rate.

| Carbonyl Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| Benzaldehyde | 8.2 ± 1.0 | pH 7, 100 mM aniline catalyst[4] |

| 4-Nitrobenzaldehyde | - | Qualitatively faster than benzaldehyde |

| Acetone | - | Significantly slower than aldehydes |

| Cyclohexanone | - | Slower than aldehydes |

Table 1. Comparative reactivity of selected carbonyl compounds in oxime formation. Direct comparative data under identical conditions is scarce in the literature; however, the general trend of aldehydes being more reactive than ketones is well-established.

pH Dependence

As mentioned, the pH of the reaction medium plays a critical role. The rate of oxime formation typically shows a bell-shaped dependence on pH, with the maximum rate observed in weakly acidic conditions (pH 4-5).[3]

Figure 2. General pH-rate profile for oxime formation.

Catalysis

The rate of oxime formation can be significantly enhanced by the use of catalysts. Aniline and its derivatives are commonly used as catalysts, which act by forming a more reactive Schiff base intermediate with the carbonyl compound.[5]

Experimental Protocols

Below are detailed methodologies for the synthesis of two common oximes.

Synthesis of Benzaldehyde Oxime

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Hydroxylamine hydrochloride (0.70 g, 10 mmol)

-

Sodium hydroxide (0.40 g, 10 mmol)

-

Water (10 mL)

-

Ethanol (10 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sodium hydroxide in water in a flask.

-

Add benzaldehyde to the sodium hydroxide solution and stir.

-

In a separate container, dissolve hydroxylamine hydrochloride in a minimal amount of water and add it portion-wise to the benzaldehyde mixture while stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of a crystalline mass may be observed.

-

Extract the product with diethyl ether.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the benzaldehyde oxime.[6] The product is a mixture of (E)- and (Z)-isomers.[7]

Synthesis of Cyclohexanone Oxime

Materials:

-

Cyclohexanone (0.98 g, 10 mmol)

-

Hydroxylamine hydrochloride (0.83 g, 12 mmol)

-

Pyridine (1.8 mL, 22.3 mmol)

-

Ethanol (4 mL)

-

Water

Procedure:

-

In a round-bottomed flask, combine cyclohexanone, pyridine, and ethanol.

-

Add hydroxylamine hydrochloride to the mixture.

-

Stir the reaction mixture at 60°C for 1 hour.

-

Cool the mixture to room temperature and add water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

The following diagram outlines a general experimental workflow for oxime synthesis.

References

- 1. byjus.com [byjus.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the IUPAC Nomenclature of Hexan-2-one Oxime

Abstract: This document provides a comprehensive analysis of the IUPAC nomenclature for Hexan-2-one oxime. It addresses the principles of functional class and substitutive naming conventions, details the critical role of stereoisomerism, and outlines the application of Cahn-Ingold-Prelog (CIP) priority rules for the unambiguous assignment of (E/Z) configurations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a precise understanding of chemical nomenclature.

Introduction to Oxime Nomenclature

Oximes are chemical compounds belonging to the imines, with the general formula RR'C=NOH. They are formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine.[1][2][3] The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming these compounds, which are essential for clear and unambiguous communication in scientific literature. For ketoximes derived from unsymmetrical ketones, such as hexan-2-one, stereoisomerism must be considered to provide a complete and accurate name.

IUPAC Naming Conventions for this compound

There are two primary systematic methods endorsed by IUPAC for naming oximes.

Functional Class Nomenclature

This is a common and widely understood method. The name is constructed by taking the name of the parent ketone and appending the word "oxime" as a separate term.[4][5]

-

Parent Ketone: Hexan-2-one

-

Functional Class Name: this compound

While this name correctly identifies the constitution of the molecule, it is incomplete as it does not specify the stereochemistry around the carbon-nitrogen double bond.

Substitutive Nomenclature

Substitutive nomenclature is often preferred for its precision and is used for generating Preferred IUPAC Names (PINs). In this system, the oxime is named as a derivative of hydroxylamine.

-

Parent Structure: Hydroxylamine (H₂NOH)

-

Substituent: The hexan-2-ylidene group (derived from hexan-2-one) is attached to the nitrogen atom.

This name, like the functional class name, must be prefixed with a stereodescriptor to be unambiguous.

Stereochemistry of this compound

The C=N double bond in the oxime of an unsymmetrical ketone is a stereogenic center, giving rise to geometric isomers. These isomers are designated using the (E/Z) notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[8]

Application of Cahn-Ingold-Prelog (CIP) Rules

To assign the (E) or (Z) configuration, priorities are assigned to the two substituents on the carbon atom and the two substituents on the nitrogen atom of the C=N double bond.

-

Substituents on Carbon (C2):

-

Butyl (-CH₂CH₂CH₂CH₃): Higher priority (first atom is C, attached to other C's).

-

Methyl (-CH₃): Lower priority (first atom is C, attached to H's).

-

-

Substituents on Nitrogen:

-

Hydroxyl (-OH): Higher priority (atom is O, atomic number 8).

-

Lone pair of electrons: Lower priority.

-

Assignment of (E) and (Z) Isomers

-

(Z)-isomer: The higher-priority groups (butyl and hydroxyl) are on the same side (Zusammen) of the double bond.

-

(E)-isomer: The higher-priority groups (butyl and hydroxyl) are on opposite sides (Entgegen) of the double bond.

Summary of IUPAC Names

The quantitative data regarding the nomenclature is summarized below.

| Isomer Configuration | Functional Class Name | Substitutive Name (PIN) |

| (E)-isomer | (E)-Hexan-2-one oxime | (E)-N-hexan-2-ylidenehydroxylamine |

| (Z)-isomer | (Z)-Hexan-2-one oxime | (Z)-N-hexan-2-ylidenehydroxylamine |

Experimental Protocols for Stereoisomer Determination

The determination of the specific stereoisomer ((E) or (Z)) is crucial in drug development and chemical synthesis, as different isomers can have varied biological activities.

Protocol: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

-

Objective: To determine the spatial proximity of protons to elucidate the geometry around the C=N double bond.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D NOESY experiments.

-

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.

-

Set up a 2D NOESY experiment. A mixing time (τₘ) in the range of 500-800 ms is typically effective for molecules of this size.

-

Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis and Interpretation:

-

Process the 2D NOESY spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

For the (E)-isomer: A cross-peak (NOE) is expected between the protons of the methyl group (-CH₃) and the hydroxyl proton (-OH), as they are on the same side of the double bond.

-

For the (Z)-isomer: A cross-peak is expected between the α-methylene protons of the butyl group (-CH₂-) and the hydroxyl proton (-OH).

-

Visualizations

Synthesis Pathway

Caption: Formation of this compound from Hexan-2-one and Hydroxylamine.

Stereoisomer Structures and CIP Priority

Caption: (E) and (Z) isomers showing Cahn-Ingold-Prelog (CIP) priorities.

IUPAC Naming Workflow

Caption: Logical workflow for the systematic IUPAC naming of a ketoxime.

References

- 1. goldbook.iupac.org [goldbook.iupac.org]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. This compound | C6H13NO | CID 96415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

An In-depth Technical Guide to Hexan-2-one Oxime

CAS Number: 5577-48-0

Executive Summary: This technical guide provides a comprehensive overview of Hexan-2-one oxime (CAS No. 5577-48-0) for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, provides generalized experimental protocols for its synthesis and characterization, and explores its key chemical reactivity, with a focus on the Beckmann rearrangement. While specific biological data on this compound is limited, this guide discusses the broader biological significance of the oxime functional group and outlines toxicological considerations based on related compounds. Visual diagrams are provided for key chemical processes to facilitate understanding.

Introduction

This compound, also known as methyl butyl ketoxime, is an organic compound belonging to the ketoxime family. Oximes are characterized by the functional group RR'C=NOH and are typically formed through the condensation of an aldehyde or ketone with hydroxylamine.[1] They serve as crucial intermediates in organic synthesis, most notably as precursors to amides via the Beckmann rearrangement, a reaction of significant industrial importance for producing materials like Nylon-6 from caprolactam.[2][3]

While the broader class of oximes has been investigated for diverse biological activities, including anticancer and anti-inflammatory properties, specific research into this compound is not extensive.[4][5] This guide consolidates the available chemical data and presents it in the context of established principles of oxime chemistry to serve as a foundational resource.

Physicochemical Properties

The properties of this compound have been compiled from various chemical databases. The data, including both experimental and computationally predicted values, are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5577-48-0 | [6] |

| Molecular Formula | C₆H₁₃NO | [6][7] |

| Molecular Weight | 115.17 g/mol | [7][8] |

| IUPAC Name | N-hexan-2-ylidenehydroxylamine | [7] |

| Synonyms | 2-Hexanone, oxime; Methyl n-butyl ketone oxime; Butyl methyl ketoxime | [9][10] |

| Appearance | White crystalline solid | [11] (for related oximes) |

| Boiling Point | 505.42 K (232.27 °C) (Joback Calculated) | [8] |

| LogP (Octanol/Water) | 2.027 (Crippen Calculated) | [8] |

| Water Solubility | -1.15 (log10(mol/L)) (Crippen Calculated) | [8] |

| InChI Key | WHXCGIRATPOBAY-VOTSOKGWSA-N | [6] |

| SMILES | CCCCC(=NO)C | [8] |

Synthesis and Characterization

The most common method for synthesizing ketoximes is the reaction of a ketone with hydroxylamine, typically from its salt form, hydroxylamine hydrochloride, in the presence of a base.[1]

Synthesis Workflow

The general workflow for the laboratory-scale synthesis and purification of this compound from its parent ketone is depicted below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound. Caution: Handle all chemicals in a fume hood with appropriate personal protective equipment.

Materials:

-

Hexan-2-one (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium hydroxide (NaOH) (1.2 eq) or Pyridine

-

Methanol or Ethanol

-

Deionized Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Mortar and pestle (for mechanochemical method) or Round-bottom flask with magnetic stirrer

Procedure (Mechanochemical): [12][13]

-

In a mortar, add Hexan-2-one (1.0 mmol, 100 mg) and hydroxylamine hydrochloride (1.2 mmol, 83 mg).

-

Grind the components together with a pestle for 1-2 minutes.

-

Add crushed sodium hydroxide (1.2 mmol, 48 mg) to the mixture.

-

Grind for an additional 2 minutes, adding a few drops (0.1-0.2 mL) of methanol to assist the reaction.

-

Let the reaction mixture stand for 5-10 minutes.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate).

-

Upon completion, transfer the crude mixture to a separatory funnel using water and an extraction solvent (e.g., diethyl ether).

-

Extract the aqueous layer twice with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.

Experimental Protocol: Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A nonpolar column such as a DB-5ms or HP-5MS is suitable.

-

Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.

-

Analysis: The retention time will be characteristic of the compound, and the mass spectrum should show a molecular ion peak (M+) at m/z = 115, along with a fragmentation pattern consistent with the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: [12]

-

Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

-

¹H NMR: Expect signals corresponding to the butyl chain protons (CH₃, -CH₂-), the methyl group adjacent to the oxime, and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

¹³C NMR: Expect six distinct carbon signals corresponding to the six carbon atoms in the molecule.

Chemical Reactivity: The Beckmann Rearrangement

The most significant reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime into an N-substituted amide.[2][14] This reaction is stereospecific, with the group that is anti-periplanar to the hydroxyl group migrating to the nitrogen atom.

Mechanism of Action

For an unsymmetrical ketoxime like this compound, two geometric isomers (E and Z) are possible, which can lead to two different amide products. The general mechanism is outlined below.

Caption: Key steps in the acid-catalyzed Beckmann rearrangement of a ketoxime.

Synthetic Utility

For this compound, the migration of the butyl group (anti to the -OH group) would yield N-butylacetamide. Conversely, migration of the methyl group would produce N-methylpentanamide. The product ratio depends on the initial ratio of the E/Z oxime isomers and the reaction conditions, which can sometimes promote isomerization before rearrangement.[2]

Biological and Toxicological Profile

Biological Activity of the Oxime Functional Group

There is a lack of specific studies on the biological activity or signaling pathways of this compound. However, the oxime moiety is present in numerous biologically active compounds and approved drugs.[5] Research on various oxime-containing molecules has revealed a wide range of activities, including:

-

Anticancer Potential: Many oxime derivatives, such as those of the natural alkaloid indirubin, have shown potent activity as kinase inhibitors (e.g., CDK2), which are critical targets in cancer therapy.[4][5]

-

Anti-inflammatory Effects: Some oximes exhibit anti-inflammatory properties comparable to standard drugs like indomethacin.[4]

-

Acetylcholinesterase Reactivators: Oximes like Pralidoxime are used as antidotes for organophosphate nerve agent poisoning.[4]

The presence of both a hydrogen bond donor (-OH) and acceptors (N and O) allows the oxime group to form distinct interactions with biological targets compared to a simple carbonyl group.[4]

Toxicological Considerations and Data Gaps

No dedicated toxicological studies for this compound were identified. However, important safety considerations can be inferred from its parent ketone, 2-hexanone.

-

Toxicity of 2-Hexanone: The precursor, 2-hexanone (also known as methyl n-butyl ketone or MBK), is a known neurotoxin.[15][16] Chronic exposure can lead to peripheral neuropathy. Its toxicity is mediated by its metabolite, 2,5-hexanedione. Given this, the metabolic fate of this compound would be a critical factor in assessing its potential toxicity.

-

Data from Related Oximes: Safety assessments of other aliphatic oximes used as fragrance ingredients suggest that, depending on the structure, some may have potential for skin sensitization but low concern for genotoxicity.[17]

A thorough toxicological evaluation, including metabolism studies, genotoxicity, and systemic toxicity assays, would be required to characterize the safety profile of this compound for any application involving potential human exposure.

Applications and Future Research Directions

Currently, the primary application of this compound is as an intermediate in organic synthesis and as a research chemical. Its utility lies in its ability to be converted into amides, amines, or other nitrogen-containing functional groups.

Future research could explore several avenues:

-

Catalytic Beckmann Rearrangement: Developing more efficient and greener catalytic systems for the rearrangement of this compound to selectively produce either N-butylacetamide or N-methylpentanamide.

-

Biological Screening: Given the diverse bioactivities of the oxime class, this compound could be screened in various assays (e.g., anticancer, antimicrobial, anti-inflammatory) to identify any potential therapeutic properties.

-

Toxicological Assessment: A comprehensive safety evaluation is necessary to fill the existing data gap and understand any potential risks associated with its use and handling.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Hexanone oxime [webbook.nist.gov]

- 7. This compound | C6H13NO | CID 96415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hexanone oxime (CAS 5577-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2-Hexanone, oxime | SIELC Technologies [sielc.com]

- 10. Page loading... [wap.guidechem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the C=N-OH Functional Group in Oximes

The oxime functional group, characterized by its C=N-OH moiety, is a cornerstone of modern organic chemistry. Its remarkable versatility stems from a unique combination of structural features, including stereoisomerism and ambidentate nucleophilicity, which allows it to participate in a wide array of chemical transformations.[1][2] This guide provides a comprehensive exploration of the core reactivity of oximes, detailing key reactions, quantitative data, and experimental protocols relevant to research and development in the chemical and pharmaceutical sciences.

Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[3][4][5] This reaction is highly reliable and proceeds under mild conditions, making oximes readily accessible precursors for a multitude of applications. In drug development, the oxime moiety is present in several FDA-approved drugs, including antibiotics like cefuroxime and antidotes for organophosphate poisoning such as pralidoxime.[6][7][8] Furthermore, the formation of the stable oxime linkage is a premier bioorthogonal "click" reaction, indispensable for protein labeling, drug targeting, and the construction of complex biomolecular conjugates.[9][10]

Core Reactivity and Structural Properties

The chemical behavior of the oxime group is dictated by its electronic structure and stereochemistry.

-

Structure and Isomerism: The C=N double bond restricts rotation, leading to geometric (E/Z) stereoisomerism. These isomers, historically termed syn and anti, can exhibit different reactivity, which is particularly crucial in rearrangement reactions where the stereochemistry dictates the migrating group.[3] Both forms are often stable enough to be separated by standard techniques.[3]

-

Ambidentate Nucleophilicity: The oxime group possesses two nucleophilic centers: the nitrogen and the oxygen atoms. Alkylation, for instance, can occur at either atom, though O-alkylation is generally preferred.[1]

-

Acidity and Basicity: The hydroxyl proton is weakly acidic (pKa ≈ 1), while the nitrogen atom is basic (pKb ≈ 12).[11]

-

Hydrolytic Stability: In aqueous solutions, oximes are significantly more resistant to hydrolysis (100- to 1000-fold) than analogous hydrazone linkages, a property that is highly advantageous in bioconjugation applications.[3]

Figure 1. Logical overview of oxime reactivity.

Major Reaction Pathways

The C=N-OH group undergoes several fundamentally important reactions, which are widely exploited in synthesis.

Beckmann Rearrangement

This is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide or a lactam (from cyclic oximes).[3][12] It is a cornerstone of industrial chemistry, most notably in the production of caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[4][13][14]

Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). This is followed by the migration of the alkyl or aryl group that is anti (trans) to the leaving group, forming a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product.[15][16]

Figure 2. Beckmann rearrangement mechanism.

Neber Rearrangement

The Neber rearrangement transforms a ketoxime into an α-amino ketone.[17][18] The reaction typically involves converting the oxime to a better leaving group, such as a tosylate (O-SO₂Ar), followed by treatment with a base.[17]

Mechanism: The base abstracts an α-proton to form a carbanion. This is followed by intramolecular nucleophilic displacement of the tosylate group to form a transient azirine intermediate. Subsequent hydrolysis of the azirine yields the final α-amino ketone product.[17][19] The Beckmann rearrangement can sometimes be a competing side reaction.[17]

Figure 3. Neber rearrangement mechanism.

Oxime Ligation

Oxime ligation is a highly efficient and chemoselective reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone, forming a stable oxime bond.[9] This reaction is a cornerstone of bioconjugation and chemical biology due to its bioorthogonality—it proceeds under mild, aqueous conditions without interfering with other biological functional groups.[9] Aniline and its derivatives are often used as catalysts to dramatically accelerate the reaction rate, especially at neutral pH.[10][20]

Mechanism of Catalysis: Aniline acts as a nucleophilic catalyst. It first reacts with the aldehyde to form a protonated Schiff base (anilinium ion), which is more electrophilic than the starting aldehyde. The aminooxy nucleophile then attacks this activated intermediate, leading to the formation of the oxime product and regeneration of the aniline catalyst.

Figure 4. Aniline-catalyzed oxime ligation.

Other Key Reactions

-

Reduction to Amines: Oximes can be readily reduced to primary amines using various reagents, including catalytic hydrogenation or metal hydrides like LiAlH₄.[3][4] This provides a valuable synthetic route to amines from carbonyl compounds.

-

Hydrolysis: The C=N bond can be cleaved by heating with inorganic acids, regenerating the original aldehyde or ketone and hydroxylamine.[3] This reaction is useful for the deprotection of carbonyl groups.

-

Dehydration to Nitriles: Aldoximes can be dehydrated using reagents like acid anhydrides to yield nitriles (R-C≡N).[3][4]

-

Radical Reactions: Iminoxyl radicals can be generated from oximes and used in intramolecular cyclizations and C-H bond functionalization, providing access to complex heterocyclic structures.[21]

Quantitative Data Summary

The efficiency of oxime reactions is highly dependent on conditions. The following tables summarize key quantitative data for the most prominent transformations.

Table 1: Beckmann Rearrangement of Cyclohexanone Oxime

| Catalyst/Reagent | Temperature (°C) | Time | Yield of Caprolactam (%) | Reference |

|---|---|---|---|---|

| Sulfuric Acid | 100-120 | 1-2 h | >98% | Industrial Data |

| Cyanuric Chloride / ZnCl₂ | 120 | 30 min | 94% | [14] |

| Polyphosphoric Acid (PPA) | 130 | 1 h | 85-95% | General Literature |

| Vilsmeier Reagent | RT - 60 | 1-4 h | 30-46% (for chromanone oximes) |[11] |

Table 2: Kinetics of Aniline-Catalyzed Oxime Ligation

| Reaction Components | pH | Catalyst (Aniline) | Rate Constant (k₁) (M⁻¹s⁻¹) | Equilibrium Constant (Keq) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde + Aminooxyacetyl-peptide | 7.0 | 100 mM | 8.2 ± 1.0 | >10⁵ | [20] |

| Aromatic Aldehydes + Aminooxy groups | Neutral | Aniline | 10¹ - 10³ | High | [20] |

| General Aldehyde + Hydroxylamine | ~4.5 | 10 mM | 400x increase vs. uncatalyzed | - | [10] |

| General Aldehyde + Hydroxylamine | 7.0 | 10 mM | 40x increase vs. uncatalyzed | - |[10] |

Detailed Experimental Protocols

Protocol 1: General Synthesis of an Oxime (Acetophenone Oxime)

This protocol describes a standard method for preparing a ketoxime.[22]

Materials:

-

Acetophenone (1.0 mmol, 120 mg)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 mmol, 140 mg)

-

Oxalic Acid (2.0 mmol, 180 mg)

-

Acetonitrile (CH₃CN) (3 mL)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottomed flask (10 mL) with condenser, magnetic stirrer.

Procedure:

-

To a 10 mL round-bottomed flask, add acetophenone (120 mg), hydroxylamine hydrochloride (140 mg), oxalic acid (180 mg), and acetonitrile (3 mL).[22]

-

Stir the mixture under reflux conditions for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[22]

-

After completion, cool the reaction to room temperature and add 10 mL of water. Stir for an additional 5 minutes.[22]

-

Extract the product with dichloromethane (3 x 15 mL).[22]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude acetophenone oxime.

-

Purify the product by recrystallization or column chromatography as needed. (Expected yield: ~95%).[22]

Figure 5. Experimental workflow for oxime synthesis.

Protocol 2: Beckmann Rearrangement of Acetophenone Oxime

This protocol is a representative example of an acid-catalyzed Beckmann rearrangement.

Materials:

-

Acetophenone oxime (1.0 mmol)

-

Polyphosphoric Acid (PPA) (10x weight of oxime)

-

Ice-water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Beaker, magnetic stirrer.

Procedure:

-

Place polyphosphoric acid in a beaker and heat to ~80°C with stirring.

-

Slowly add acetophenone oxime to the hot PPA. An exothermic reaction will occur.

-

Continue stirring at 80-100°C for 15-20 minutes.

-

Carefully pour the hot reaction mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product (acetanilide) with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude acetanilide by recrystallization from hot water.

Protocol 3: Aniline-Catalyzed Oxime Ligation for Peptide Labeling

This protocol is adapted for bioconjugation applications at low concentrations.[20]

Materials:

-

Aldehyde-functionalized peptide (e.g., Peptide-CHO) (10 µM final concentration)

-

Aminooxy-functionalized fluorescent label (e.g., Aminooxy-Alexa Fluor 488) (10 µM final concentration)

-

Sodium phosphate buffer (0.3 M, pH 7.0)

-

Aniline stock solution (e.g., 1 M in DMSO)

-

HPLC or LC-MS for analysis.

Procedure:

-

Prepare a solution of the aldehyde-functionalized peptide in the sodium phosphate buffer to a final concentration of 10 µM.

-

Prepare a solution of the aminooxy-functionalized label in the same buffer to a final concentration of 10 µM.

-

To initiate the reaction, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

-

Allow the reaction to proceed at room temperature. For rapid ligations with aniline catalysis, the reaction can reach completion in minutes to a few hours.[9][23]

-

Monitor the formation of the oxime-linked product by injecting aliquots of the reaction mixture into an HPLC or LC-MS system at various time points.

-

The final labeled peptide can be purified from excess reagents using reverse-phase HPLC if necessary.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. proprep.com [proprep.com]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. Oxime | Organic Chemistry, Synthesis, Reactions | Britannica [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Review of FDA-approved oximes [chem-space.com]

- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Beckmann Rearrangement: Mechanism, Steps & Uses Explained [vedantu.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. byjus.com [byjus.com]

- 17. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. organicreactions.org [organicreactions.org]

- 20. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxime radicals: generation, properties and application in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 23. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Hexan-2-one Oxime

Introduction

Hexan-2-one oxime is an organic compound with applications as an intermediate in various chemical syntheses. Oximes, in general, are utilized in the production of polyamides, such as Nylon-6, and serve as versatile functional groups in medicinal chemistry and the development of agrochemicals.[1] They can be converted into amides via the Beckmann rearrangement, or reduced to form primary amines. The synthesis of this compound is typically achieved through a condensation reaction between Hexan-2-one and hydroxylamine or one of its salts.[2] This document provides a detailed protocol for the synthesis of this compound in a laboratory setting, intended for researchers, scientists, and professionals in drug development.

Chemical Reaction

The synthesis proceeds via the reaction of Hexan-2-one with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like methanol.

CH₃(CH₂)₃C(O)CH₃ + NH₂OH·HCl + K₂CO₃ → CH₃(CH₂)₃C(=NOH)CH₃ + KCl + KHCO₃ + H₂O

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3][5] |

| CAS Number | 5577-48-0 | [4][5] |

| Appearance | Liquid | [6] |

| ¹H NMR (300 MHz, CDCl₃) | δ 0.86 (t, 3H, J = 6.6 Hz), 1.25-1.38 (m, 4H), 1.86 (s, 3H), 2.25 (d, 2H, J = 7.5 Hz), 8.56 (s, OH) | [6] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 14.10, 25.73, 26.90, 37.44, 158.3 | [6] |

| HRMS (EI) | m/z calcd for C₆H₁₃NO: 115.0997; found: 115.1008 | [6] |

| Typical Yield | >95% | [6] |

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Hexan-2-one (C₆H₁₂O)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃)

-

Methanol (CH₃OH)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

TLC plates (silica gel)

-

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions; handle with care.[7]

-

Methanol and ethyl acetate are flammable; avoid open flames and sparks.

Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Hexan-2-one (e.g., 10 mmol, 1.00 g).

-

Dissolve the Hexan-2-one in methanol (20 mL).

-

Add hydroxylamine hydrochloride (e.g., 12 mmol, 0.83 g) and potassium carbonate (e.g., 12 mmol, 1.66 g) to the solution.

-

-

Reaction:

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate = 3:1). The starting material (Hexan-2-one) will have a different Rf value than the product (this compound).

-

Continue stirring until the starting material is consumed (typically 1-2 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the methanol using a rotary evaporator.

-

Add deionized water (30 mL) to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers.

-

Wash the combined organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification (if necessary):

-

If the product is not pure as determined by TLC or NMR, it can be purified by column chromatography on silica gel.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. scribd.com [scribd.com]

- 2. arpgweb.com [arpgweb.com]

- 3. This compound | C6H13NO | CID 96415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hexanone oxime [webbook.nist.gov]

- 5. 2-Hexanone oxime | 5577-48-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Beckmann Rearrangement of Hexan-2-one Oxime to N-butylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Beckmann rearrangement of hexan-2-one oxime. This reaction is a fundamental transformation in organic synthesis for the preparation of amides from ketoximes.

Introduction

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam under acidic conditions.[1][2][3] Discovered by Ernst Otto Beckmann in 1886, this rearrangement has become a cornerstone in synthetic chemistry, most notably in the industrial synthesis of ε-caprolactam, the precursor to Nylon 6.[1][4] The reaction is typically catalyzed by Brønsted or Lewis acids, such as sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentachloride.[4][5] The key mechanistic step involves the migration of the group anti-periplanar to the hydroxyl group of the oxime.[1][6] For unsymmetrical ketoximes like this compound, the migratory aptitude of the substituents generally determines the regioselectivity of the product, with alkyl group migration following the order: tertiary > secondary > primary.[4][6] In the case of this compound, the butyl group (a primary alkyl) has a higher migratory aptitude than the methyl group, leading predominantly to the formation of N-butylacetamide.

Reaction Scheme and Mechanism

The Beckmann rearrangement of this compound proceeds through the migration of the butyl group, which is anti to the oxime's hydroxyl group in the more stable E-isomer, to yield N-butylacetamide.

Overall Reaction: this compound → N-butylacetamide

Reaction Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). The departure of the water molecule is concerted with the 1,2-shift of the alkyl group (butyl group) that is anti to the leaving group. This migration results in the formation of a nitrilium ion intermediate. The nitrilium ion is then attacked by a water molecule, and subsequent deprotonation and tautomerization yield the final amide product.[2][3][4][6]

Figure 1: Mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Protocols

This section details the synthesis of the starting material, this compound, and two distinct protocols for its subsequent Beckmann rearrangement.

Protocol 1: Synthesis of this compound

This protocol describes the formation of the oxime from the corresponding ketone.

-

Materials:

-

Hexan-2-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Methanol

-

Water

-

Diethyl ether

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve hexan-2-one (1 equivalent) in methanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.

-

Stir the mixture at room temperature for 1-2 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol using a rotary evaporator.

-

Dilute the remaining aqueous residue with water and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound, which can be purified by column chromatography or recrystallization if necessary.

-

Protocol 2: Beckmann Rearrangement to N-butylacetamide

Two methods are presented: a classic approach using a strong protic acid and a milder alternative.

Method A: Strong Acid Catalysis (Polyphosphoric Acid)

-

Materials:

-

This compound

-

Polyphosphoric acid (PPA)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Beaker

-

Separatory funnel

-

-

Procedure:

-

Place this compound (1 equivalent) in a round-bottom flask.

-

Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the oxime).

-

Heat the mixture with stirring to 100-130°C for the time required as determined by TLC monitoring.[4]

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-butylacetamide.

-

Purify the product by column chromatography or recrystallization.

-

Method B: Milder Conditions (p-Toluenesulfonyl Chloride)

This method avoids the use of highly corrosive strong acids.[4][7]

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or an inert solvent

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in pyridine or an inert solvent like DCM with triethylamine (2 equivalents).

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitor by TLC).

-

Quench the reaction by adding 1N HCl.

-

Extract the mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by column chromatography.

-

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the Beckmann rearrangement of this compound.

| Parameter | Method A (PPA) | Method B (TsCl/Pyridine) |

| Catalyst/Reagent | Polyphosphoric Acid (PPA) | p-Toluenesulfonyl Chloride |

| Solvent | Neat (PPA acts as solvent) | Pyridine or DCM |

| Temperature | 100-130°C | 0°C to Room Temperature |

| Typical Reaction Time | 1-4 hours | 4-24 hours |

| Typical Yield | 60-80% (indicative) | 70-90% (indicative) |

| Work-up | Aqueous quench & neutralization | Aqueous extraction |

| Product | N-butylacetamide | N-butylacetamide |

| ¹H NMR (CDCl₃, δ) | ~5.4 (br s, 1H, NH), 3.2 (q, 2H, CH₂), 1.9 (s, 3H, CH₃), 1.5 (m, 2H, CH₂), 1.3 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) | ~5.4 (br s, 1H, NH), 3.2 (q, 2H, CH₂), 1.9 (s, 3H, CH₃), 1.5 (m, 2H, CH₂), 1.3 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~170 (C=O), 39 (CH₂), 31 (CH₂), 23 (CH₃), 20 (CH₂), 13 (CH₃) | ~170 (C=O), 39 (CH₂), 31 (CH₂), 23 (CH₃), 20 (CH₂), 13 (CH₃) |

Note: Yields and spectral data are representative and may vary based on specific reaction conditions and purity of reagents.

Experimental Workflow Visualization

The logical flow from starting materials to the final, purified product is outlined below.

Figure 2: General workflow for the synthesis of N-butylacetamide.

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Beckmann Rearrangement [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jocpr.com [jocpr.com]

- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hexan-2-one Oxime as a Precursor for Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of carbonyl compounds to primary amines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and fine chemicals. An effective two-step method involves the oximation of a ketone followed by the reduction of the resulting oxime. Hexan-2-one oxime serves as a readily accessible intermediate for the synthesis of hexan-2-amine, a valuable primary amine. This document provides detailed application notes and protocols for the reduction of this compound to its corresponding primary amine using various established methods.

Part 1: Synthesis of this compound

The initial step involves the synthesis of the oxime precursor from the corresponding ketone. This is a standard condensation reaction.

Caption: Workflow for the synthesis of this compound from hexan-2-one.

Protocol 1: Preparation of this compound

Materials:

-

Hexan-2-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Acetate

-

Ethanol

-

Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water.

-

Add ethanol to the flask, followed by hexan-2-one (1.0 equivalent).

-

Slowly add a base such as pyridine or a solution of sodium acetate (1.5 equivalents) to the mixture while stirring.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Part 2: Reduction of this compound to Hexan-2-amine

The reduction of the C=N bond in the oxime and the cleavage of the N-O bond yields the desired primary amine. Several methods are effective for this transformation, each with distinct advantages regarding selectivity, reaction conditions, and reagent handling.

Application of Hexan-2-one Oxime in Metal Ion Extraction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexan-2-one oxime is a ketoxime that holds potential as a chelating agent for the solvent extraction of various metal ions. While extensive research has been conducted on commercially available substituted phenolic oximes, the application of simpler aliphatic ketoximes like this compound is a subject of ongoing investigation. This document provides a generalized overview of its potential applications and detailed protocols for its synthesis and use in metal ion extraction, based on the established principles of oxime-based hydrometallurgy.

Principle of Extraction

The extraction of metal ions (Mⁿ⁺) using this compound (HL) is a pH-dependent equilibrium process. The oxime, dissolved in a water-immiscible organic solvent, acts as a weak acid. It donates a proton and coordinates with the metal ion at the aqueous-organic interface to form a neutral metal-oxime complex (MLn). This complex is soluble in the organic phase, thus facilitating the transfer of the metal ion from the aqueous phase. The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

The efficiency of the extraction is highly dependent on the pH of the aqueous solution. By controlling the pH, selective extraction of different metal ions can be achieved. The subsequent recovery of the metal from the organic phase, known as stripping, is accomplished by contacting the loaded organic phase with a strong acidic solution, which reverses the extraction equilibrium.

Application Notes

This compound can be investigated for the selective extraction and separation of various divalent metal ions. Based on the behavior of similar ketoximes, potential applications include:

-

Copper (Cu²⁺) Extraction: Ketoximes are known to be effective extractants for copper from acidic leach solutions. This compound could potentially be used in hydrometallurgical processes for copper recovery.

-

Nickel (Ni²⁺) and Cobalt (Co²⁺) Separation: The extraction of nickel and cobalt is also feasible with oxime-based extractants, often occurring at a higher pH range than copper. This pH difference can be exploited for their separation from copper and from each other.

-

Purification of Metal Solutions: By selectively extracting metal impurities, this compound could be employed in the purification of various metal salt solutions.

-

Analytical Preconcentration: In analytical chemistry, it could be used for the preconcentration of trace metal ions from dilute aqueous solutions prior to their determination by instrumental methods.

The selectivity and efficiency of extraction are influenced by several factors including the pH of the aqueous phase, the concentration of the extractant in the organic phase, the choice of organic diluent, and the temperature.

Data Presentation

The following tables summarize the expected influence of various parameters on the extraction of divalent metal ions using this compound, based on general principles of ketoxime extractants.

Table 1: Hypothetical Extraction of Divalent Metal Ions with this compound as a Function of pH

| Metal Ion | Typical pH for 50% Extraction (pH₀.₅) | Expected Maximum Extraction (%) |

| Copper (Cu²⁺) | 2.0 - 4.0 | > 95% |

| Nickel (Ni²⁺) | 5.0 - 7.0 | > 90% |

| Cobalt (Co²⁺) | 5.5 - 7.5 | > 85% |

| Zinc (Zn²⁺) | 4.5 - 6.5 | > 90% |

| Iron (Fe³⁺) | 1.5 - 3.0 | > 98% |

Note: This data is illustrative and intended to show general trends. Actual values must be determined experimentally.

Table 2: Key Parameters for Metal Ion Extraction using this compound

| Parameter | Typical Range/Value | Influence on Extraction |

| Extractant Concentration | 5 - 20% (v/v) in organic diluent | Higher concentration generally increases extraction efficiency. |

| Organic Diluent | Kerosene, Toluene, Chloroform | The choice of diluent can affect phase separation and extraction kinetics. |

| Aqueous to Organic Phase Ratio (A:O) | 1:1 to 5:1 | Affects the loading capacity of the organic phase. |

| Contact Time | 5 - 30 minutes | Sufficient time is required to reach equilibrium. |

| Temperature | 20 - 40 °C | Can influence extraction kinetics and equilibrium position. |

| Stripping Agent | 1 - 4 M Sulfuric Acid (H₂SO₄) | Used to recover the extracted metal from the organic phase. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from Hexan-2-one and hydroxylamine hydrochloride.

Materials:

-

Hexan-2-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other mild base

-

Ethanol

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

-

Add a stoichiometric equivalent of a mild base, such as sodium acetate, to the solution to generate free hydroxylamine.

-

Add an equimolar amount of Hexan-2-one dissolved in ethanol to the flask.

-

Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Most of the ethanol is removed under reduced pressure.

-